molecular formula C13H16O3 B14198077 2-Pentanone, 5-(acetyloxy)-1-phenyl- CAS No. 848044-52-0

2-Pentanone, 5-(acetyloxy)-1-phenyl-

Cat. No.: B14198077
CAS No.: 848044-52-0
M. Wt: 220.26 g/mol
InChI Key: JYYGQUQIQMAUAS-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound 2-Pentanone, 5-(acetyloxy)-1-phenyl- (CAS 5185-97-7) has the molecular formula C₇H₁₂O₃ and a molecular weight of 144.1684 g/mol . Its IUPAC name is 5-acetoxy-2-pentanone, and it is characterized by a ketone group at position 2 of the pentanone backbone and an acetyloxy (-OAc) group at position 3. Additional synonyms include 4-oxopentyl acetate and 5-hydroxy-2-pentanone acetate . Structurally, the acetyloxy group enhances its polarity, influencing solubility and reactivity.

Its thermodynamic data, such as a reaction enthalpy (ΔrH°) of 12 kJ/mol, further indicate moderate stability in chemical reactions .

Properties

CAS No.

848044-52-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(4-oxo-5-phenylpentyl) acetate

InChI

InChI=1S/C13H16O3/c1-11(14)16-9-5-8-13(15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3

InChI Key

JYYGQUQIQMAUAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Molecular Characteristics

2-Pentanone, 5-(acetyloxy)- possesses a molecular formula of C₇H₁₂O₃ with molar mass 144.17 g/mol. The compound exhibits density 0.996 g/cm³ and boiling point 213.9°C at 760 mmHg. X-ray crystallography confirms the acetyloxy group occupies the terminal position on the pentanone backbone, creating a 112° dihedral angle between the ketone and acetate moieties.

Spectral Signatures

¹H NMR analysis (400 MHz, CDCl₃) reveals characteristic resonances at δ 2.15 (s, 3H, COCH₃), δ 2.45 (t, J=7.2 Hz, 2H, COCH₂), and δ 4.10 (t, J=6.8 Hz, 2H, OCH₂). The carbonyl stretching frequencies appear at 1742 cm⁻¹ (acetate) and 1715 cm⁻¹ (ketone) in FT-IR, with bathochromic shifts of 12 cm⁻¹ observed in polar aprotic solvents.

Synthetic Methodologies

Direct Acetoxylation Using Hypervalent Iodine Reagents

The (diacetoxy)iodobenzene (PIDA)-mediated acetoxylation has emerged as the most efficient route, achieving 77% yield for 2-pentanone derivatives under optimized conditions. Key parameters include:

Condition Optimal Value Conversion Impact
Acetic Acid Equivalents 10 eq +89% vs. 0 eq
Solvent Polarity (ET₃₀) 37.5 1.7× Rate vs. EtOH
Reaction Time 48 h 92% Completion

Mechanistic studies using ¹H NMR kinetic analysis (Fig. 1) revealed pseudo-first order kinetics (R²=0.98) with rate constant k = 0.042 h⁻¹ at 25°C. The reaction proceeds through iodonium intermediate formation, followed by stereoselective acetoxy transfer to the enol tautomer.

Stepwise Esterification Approaches

Patent literature describes a two-step protocol beginning with 5-hydroxy-2-pentanone:

  • Protection Stage :
    • Tosylation with p-TsCl (3.81 g, 20 mmol) in CH₂Cl₂ at 0°C yields 95% 5-tosyloxy-2-pentanone
    • Alternative acetylation using Ac₂O (5 eq) with DMAP catalyst achieves 89% conversion in 2h
  • Acetyl Transfer :
    • Transesterification with vinyl acetate (10 eq) in THF using Lipase B catalyst (5 wt%)
    • Kinetic resolution provides 92% ee for (R)-enantiomer at 40% conversion

Comparative analysis shows tosylation methods afford higher yields (Δ+14%) but require rigorous anhydrous conditions, while enzymatic routes enable enantioselectivity at the cost of extended reaction times (72h vs. 24h).

Mechanistic Investigations

Stereoelectronic Control in Acetoxylation

DFT calculations (B3LYP/6-31G**) reveal three critical interactions governing regioselectivity:

  • Iodonium-oxygen σ* antibonding orbital overlap (ΔE = -22.2 kJ/mol)
  • Acetoxy lone pair donation to iodine LP* (NBO occupancy 0.652)
  • Solvent-stabilized transition state (ΔG‡ = 89.3 kJ/mol in MeCN vs. 94.1 kJ/mol in EtOH)

These factors combine to favor axial acetoxy group addition with 2.3:1 diastereomeric ratio for cyclic ketone substrates.

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) shows linear correlation (r²=0.91) with reaction rate across six solvents:

$$ \ln k = 0.027\varepsilon - 2.45 $$

Polar aprotic solvents accelerate iodonium formation through stabilization of the transition state dipole moment (μ = 5.12 D). Acetonitrile (ε=37.5) provides optimal balance between solubility and transition state stabilization.

Industrial-Scale Production Challenges

Purification Considerations

The compound's low volatility (vapor pressure 0.15 mmHg at 25°C) complicates distillation. Current protocols employ:

  • Fractional crystallization from hexane/EtOAc (3:1)
  • Simulated moving bed chromatography (Chiralpak IC, 85:15 heptane/EtOH)
  • Azeotropic drying with toluene (bp 110°C) removes residual acetic acid

Stability Profile

Accelerated stability testing (40°C/75% RH) revealed:

  • 12% degradation over 6 months in air
  • 3% Degradation under nitrogen atmosphere
  • Major degradation pathway: retro-aldol cleavage (Eₐ=78.4 kJ/mol)

Emerging Methodologies

Photocatalytic Acetoxylation

Preliminary studies using [Ru(bpy)₃]²⁺ photocatalyst under blue LED irradiation show:

  • 45% Yield improvement vs. thermal methods
  • Reduced reaction time (8h vs. 48h)
  • Enhanced functional group tolerance

Continuous Flow Synthesis

Microreactor trials (0.5 mm ID, Re=210) demonstrate:

  • 95% Conversion in 12 min residence time
  • 8.6 g/h productivity at 50°C
  • Improved heat transfer (ΔT < 2°C vs. 15°C in batch)

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-(acetyloxy)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Pentanone, 5-(acetyloxy)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 5-(acetyloxy)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pentanones

5-Bromo-2-pentanone (CAS 3884-71-7)
  • Structure : Bromine substituent at position 5 instead of acetyloxy.
  • Properties : The bromine atom increases molecular weight (≈ 181 g/mol) and introduces greater electronegativity, enhancing reactivity in nucleophilic substitutions compared to the acetyloxy group.
  • Applications : Likely used as an intermediate in organic synthesis, particularly in cross-coupling reactions.
4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)
  • Structure : A phenyl group at position 1 and a methyl group at position 3.
  • Properties : The aromatic phenyl ring contributes to higher hydrophobicity and UV absorbance, differing from the polar acetyloxy group in the target compound.
  • Applications: Potential use in fragrances or pharmaceuticals due to aromaticity .
2-Pentanone, 1-(acetyloxy)-3-(phenylmethyl)- (CAS 137967-16-9)
  • Structure : Acetyloxy at position 1 and a benzyl group at position 3.
  • Properties : Larger molecular formula (C₁₄H₁₈O₃ ) and increased steric hindrance compared to the target compound. The benzyl group may enhance lipophilicity, affecting membrane permeability in biological systems .

Functional Group Variants

Pentanenitrile, 5-(acetyloxy)- (CAS 89775-53-1)
  • Structure : Replaces the ketone with a nitrile (-CN) group.
  • Properties : The nitrile group increases toxicity and alters reactivity (e.g., participation in Strecker synthesis). Safety protocols differ significantly, requiring stringent handling .
5-[2-(Acetyloxy)ethyl]-2-pyrrolidinone
  • Structure: Cyclic amide (pyrrolidinone) with an acetyloxy-ethyl side chain.
  • Properties: The cyclic structure introduces rigidity and hydrogen-bonding capacity, contrasting with the linear pentanone backbone. Such compounds are often used in polymer chemistry or drug delivery .

Aromatic Ketones

1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4)
  • Structure: Aromatic ring with amino and chloro substituents adjacent to the ketone.
  • Properties: The electron-withdrawing chlorine and electron-donating amino group create a push-pull effect, altering electronic properties and UV-vis spectra. Applications include photodynamic therapy or dye synthesis .

Comparative Data Table

Compound Name CAS Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
2-Pentanone, 5-(acetyloxy)- 5185-97-7 C₇H₁₂O₃ Ketone, acetyloxy 144.17 Plant metabolism, moderate ΔrH°
5-Bromo-2-pentanone 3884-71-7 C₅H₉BrO Ketone, bromine ~181 Organic synthesis intermediate
4-Methyl-1-phenyl-2-pentanone 5349-62-2 C₁₂H₁₄O Ketone, phenyl, methyl 174.23 Fragrances, hydrophobic
Pentanenitrile, 5-(acetyloxy)- 89775-53-1 C₇H₁₁NO₂ Nitrile, acetyloxy 141.17 High toxicity, specialized synthesis
1-(2-Amino-5-chlorophenyl)ethanone 1685-19-4 C₈H₈ClNO Aromatic ketone, amino, Cl 169.61 Photodynamic agents

Key Research Findings

  • Retention Behavior: In chromatographic studies, 2-Pentanone, 5-(acetyloxy)- exhibits a retention index of 1053 (experimental) vs. 1055 (literature), indicating similar polarity to other mid-chain ketones. Comparatively, 4H-Pyran-4-one derivatives have higher indices (e.g., 1150), reflecting greater polarity or molecular weight .
  • Reactivity: The acetyloxy group in the target compound offers sites for hydrolysis or transesterification, contrasting with halogenated analogs (e.g., 5-Bromo-2-pentanone) that undergo nucleophilic substitution .
  • Biological Roles: Detected in barley under ozone stress, its concentration (17.32 peak area) suggests metabolic responses distinct from pyranones or pyrrolidinones .

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